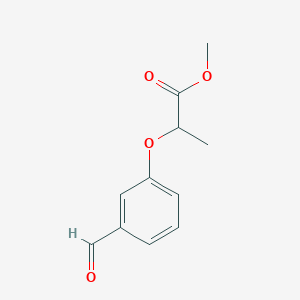

Methyl 2-(3-formylphenoxy)propanoate

Descripción general

Descripción

Methyl 2-(3-formylphenoxy)propanoate: is an organic compound with the molecular formula C11H12O4 . It is an ester derivative of propanoic acid and contains a formyl group attached to a phenoxy moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Methyl 2-(3-formylphenoxy)propanoate can be synthesized through the esterification of 2-(3-formylphenoxy)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 2-(3-formylphenoxy)propanoate can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy moiety allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

Oxidation: 2-(3-carboxyphenoxy)propanoic acid.

Reduction: Methyl 2-(3-hydroxyphenoxy)propanoate.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: Methyl 2-(3-formylphenoxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways due to its reactivity and structural features.

Medicine:

Drug Development: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry:

Material Science: The compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

Molecular Targets: The compound interacts with various enzymes and receptors, depending on its structural modifications. For example, the formyl group can form covalent bonds with nucleophilic sites on proteins.

Pathways Involved: The reactivity of the formyl group and the ester moiety allows the compound to participate in multiple biochemical pathways, including those involving oxidation-reduction reactions and ester hydrolysis.

Comparación Con Compuestos Similares

Methyl 2-(4-formylphenoxy)propanoate: Similar structure but with the formyl group in the para position.

Ethyl 2-(3-formylphenoxy)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 2-(3-carboxyphenoxy)propanoate: Similar structure but with a carboxyl group instead of a formyl group.

Uniqueness:

Positional Isomerism: The position of the formyl group on the phenoxy ring significantly affects the reactivity and applications of the compound.

Ester Variations: The type of ester (methyl vs. ethyl) influences the compound’s physical properties and reactivity.

Actividad Biológica

Methyl 2-(3-formylphenoxy)propanoate, with the molecular formula C11H12O4 and CAS number 140451-38-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a propanoate group linked to a phenoxy moiety with a formyl substituent at the ortho position. This configuration contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H12O4 |

| Molecular Weight | 220.21 g/mol |

| CAS Number | 140451-38-3 |

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the formyl group allows for potential covalent bonding with nucleophilic sites on proteins, which may alter their activity or stability. Furthermore, the phenoxy group can facilitate interactions that influence the compound's binding affinity to specific biological targets.

Antimicrobial Properties

Compounds containing formyl groups have been explored for their antimicrobial activities. Research on related compounds has demonstrated efficacy against Helicobacter pylori and other pathogens, indicating that this compound may possess similar antimicrobial properties .

Case Studies and Research Findings

- Cytotoxicity Tests : A study involving various derivatives of formyl compounds showed that certain modifications led to enhanced cytotoxic effects against human tumor cell lines. While direct tests on this compound are not extensively documented, its structural analogs suggest promising results in this area .

- Enzyme Inhibition : The mechanism by which this compound may exert its biological effects could involve the inhibition of key enzymes involved in cancer progression or microbial metabolism. Similar compounds have been shown to inhibit urease activity, which is crucial for the survival of certain pathogens.

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 2-(4-chloro-2-formylphenoxy)propanoate | C12H14ClO4 | Anticancer and antimicrobial properties |

| Methyl 2-(5-bromo-4-formyl-2-methoxyphenoxy)propanoate | C12H13BrO5 | Enhanced reactivity and potential anticancer effects |

| Methyl 2-(3-formylchromone) | C10H7O2 | Cytotoxicity against tumor cells |

Future Directions in Research

Given the promising structural characteristics and preliminary data regarding related compounds, future research should focus on:

- In vitro and In vivo Studies : Conducting detailed cytotoxicity assays on various cancer cell lines to establish a clear profile for this compound.

- Mechanistic Studies : Investigating the specific molecular pathways affected by this compound to elucidate its mechanism of action.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance its biological activity while minimizing toxicity.

Propiedades

IUPAC Name |

methyl 2-(3-formylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-8(11(13)14-2)15-10-5-3-4-9(6-10)7-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYICAICUHXILNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596014 | |

| Record name | Methyl 2-(3-formylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140451-38-3 | |

| Record name | Methyl 2-(3-formylphenoxy)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.